Introduce diverse substituents at the 8-position by reacting the hydrazino group with aldehydes, ketones, carboxylic acids, and other electrophiles. [ [] ]
Form heterocyclic rings by cyclization reactions with appropriate bifunctional reagents. [ [], [] ]
Mechanism of Action
Adenosine receptors, as it shares structural similarities with known adenosine receptor antagonists. [ [], [], [], [], [], [], [] ]
Applications
Developing novel adenosine receptor ligands: By introducing various substituents at the 8-position, researchers can explore structure-activity relationships and potentially identify compounds with improved affinity, selectivity, and functional properties for specific adenosine receptor subtypes. [ [], [], [], [], [], [], [] ]
Synthesizing heterocyclic compounds: Cyclization reactions involving the hydrazino group can lead to the formation of novel heterocyclic systems with potential biological activities. [ [], [] ]
Compound Description: This compound is a potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor with an IC50 value of 23.5 nM. [] It demonstrated moderate antihyperglycemic activity comparable to the drug Linagliptin in oral glucose tolerance tests (OGTT). [] Furthermore, (R)-2-((8-(3-Aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile effectively improved the pathological state of diet-induced obese mice. [] Molecular docking studies suggest favorable binding affinity to the DPP-IV active site. []
Relevance: This compound shares the core purine-2,6-dione scaffold with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide. Key structural differences lie in the substituents at the 1 and 8 positions. This compound features a 3-aminopiperidine group at the 8-position and a complex benzonitrile-containing substituent at the 1-position, both contributing to its DPP-IV inhibitory activity. []
Compound Description: This group of compounds, specifically the 3-(7-alkyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl) and 3-[2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethyl]-1-(2,6-diisopropylphenyl)urea derivatives, were investigated as potential inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT). []
Relevance: These derivatives, like 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, are built upon the purine-2,6-dione core. The structural variations in the alkyl substituents at the 7 and 8 positions and the presence of the urea linker connected to the diisopropylphenyl group are notable differences that might contribute to their ACAT inhibitory potential. []
5′-N-Ethylcarboxamidoadenosine (NECA)
Compound Description: NECA is a non-selective adenosine receptor agonist. [, ] It exhibits therapeutic potential in autoimmune diseases by activating adenosine receptors. [] NECA prevented diabetes development in mouse models, and its effect was reversible by a selective A2B receptor antagonist, MRS 1754. [] While not directly cytotoxic to pancreatic β-cells, NECA suppressed pro-inflammatory cytokine expression in various cell types, indicating an immunomodulatory mechanism. []
Compound Description: MRS 1754 is a selective antagonist of the adenosine A2B receptor subtype. [, , ] It reversed the anti-diabetic effects of NECA in mouse models, highlighting the involvement of A2B receptors in mediating NECA's therapeutic action. [] This compound exhibits nanomolar affinity for A2B receptors and is frequently used in pharmacological studies to investigate A2B receptor function. []
Relevance: MRS 1754 and 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide share the purine-2,6-dione scaffold with modifications at the 8-position. The presence of the 4-cyanophenyl group linked via an acetamide linker in MRS 1754 is crucial for its A2B receptor selectivity and antagonist activity. [, , ]
Compound Description: MRE2028F20 is a potent and selective A2B adenosine receptor antagonist. [] It binds with nanomolar affinity to human A2B receptors and displays good selectivity over other adenosine receptor subtypes (A1, A2A, A3). []
Relevance: Structurally, MRE2028F20 and 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide share the purine-2,6-dione core and the presence of a dipropyl substitution on this core. The distinct feature of MRE2028F20 is the pyrazole ring linked to the 8-position, which, along with the 3,4-dimethoxyphenyl acetamide group, contributes to its A2B receptor antagonist activity. []
Compound Description: MRE2029F20 is a highly potent and selective antagonist for the human A2B adenosine receptor. [, ] It exhibits nanomolar affinity for A2B receptors with significant selectivity over other subtypes. [, ] Studies using MRE2029F20 have helped characterize the expression, pharmacological profile, and functional coupling of A2B receptors in recombinant systems and human peripheral blood cells. []
Relevance: Similar to 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, MRE2029F20 is based on the purine-2,6-dione scaffold with a dipropyl substitution. A key differentiating feature is the presence of a pyrazole ring connected via an oxy-acetamide linker to the 8-position, which is essential for its A2B receptor antagonist activity. [, ]
Compound Description: MRE2030F20 is another potent and selective A2B adenosine receptor antagonist with nanomolar binding affinity and high selectivity over other adenosine receptor subtypes. [] Its structure closely resembles MRE2029F20, with the primary difference being the lack of a fused dioxole ring on the phenyl group. []
Relevance: MRE2030F20 shares the purine-2,6-dione core and the 8-position pyrazole substituent with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide. The 3,4-dimethoxyphenyl acetamide group, linked to the pyrazole at MRE2030F20's 8-position, is crucial for its selective A2B receptor antagonist profile. []
Compound Description: This series of 1,3-dimethylxanthine derivatives, modified with a pyrazole at position 8, were designed and synthesized to explore their antioxidant and anti-inflammatory properties. [] The most potent compounds, those with a phenylalyl radical at position 7, demonstrated significant antioxidant activity in DPPH and ABTS radical scavenging assays and effectively inhibited soybean lipoxygenase (LOX). []
Relevance: These compounds share the core purine-2,6-dione (xanthine) structure with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, highlighting the versatility of this scaffold for developing compounds with different biological activities. The presence of a pyrazole ring at position 8, substituted with various arylalkyl or alkenyl groups at position 7, are key structural features contributing to their antioxidant and anti-inflammatory activities. []
Compound Description: [3H]KF17837S is a radioligand used to study adenosine A2A receptors. [] It exhibits high affinity and selectivity for the A2A receptor subtype in rat brain membranes. [] Pharmacological studies using [3H]KF17837S have been instrumental in characterizing the binding properties and distribution of A2A receptors in the brain. []
Relevance: This compound, while structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, falls under the broader category of xanthine derivatives. Its use in studying adenosine receptors highlights the significance of modifications on the purine ring system for achieving receptor subtype selectivity. []
Compound Description: This series of 1,3-diethyl-8-mercapto xanthine derivatives was synthesized and evaluated for antitumor activity. [] The compounds demonstrated varying degrees of cytotoxicity against MCF7 (breast cancer) and K562 (leukemia) cell lines. [] Notably, the derivative with a para-nitro substitution on the phenyl ring exhibited the most potent antitumor activity, suggesting the influence of electronic properties on this class of compounds. []
Relevance: These derivatives share the central purine-2,6-dione scaffold with 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide. The variations at position 8, specifically the thio-linked arylacetamide substituents, contribute to their anticancer properties. []
Compound Description: SCH58261 is a selective antagonist of the adenosine A2A receptor. [] It has been used to study the role of A2A receptors in various physiological processes, including vascular function. []
Relevance: While structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, SCH58261 is included due to its adenosine receptor antagonist activity. Its inclusion highlights the diversity of chemical structures that can interact with adenosine receptors and modulate their function. []
Compound Description: MRS1706 is a selective adenosine A2B receptor antagonist. [, ] It is used to investigate the role of A2B receptors in various physiological and pathological conditions. []
Relevance: MRS1706, similar to 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, is based on the purine-2,6-dione structure. The presence of the 4-acetylphenyl group linked via a phenoxy acetamide linker at the 8-position is crucial for its selective A2B receptor antagonist profile. [, ]
8-Cyclopentyl-1,3-dipropylxanthine (CPX / DPCPX)
Compound Description: CPX, also known as DPCPX, is a non-selective adenosine receptor antagonist with higher affinity for A1 and A2A receptors. [, ] It is commonly used as a pharmacological tool to investigate the role of adenosine receptors in various systems. [, ]
Relevance: Although lacking the specific substitution pattern of 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, CPX falls under the broader category of xanthine derivatives known for their adenosine receptor interactions. Its inclusion provides context for understanding the structure-activity relationships within this class of compounds. [, ]
N6-Cyclopentyladenosine (CPA)
Compound Description: CPA is a selective adenosine A1 receptor agonist. [] It is used as a pharmacological tool to investigate the physiological roles of A1 receptors. []
Relevance: Although structurally dissimilar to 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, CPA is included due to its adenosine receptor agonist activity, specifically targeting the A1 subtype. Its inclusion provides context for understanding the structure-activity relationships within adenosine receptor ligands. []
Compound Description: ZM241385 is a potent and selective antagonist of the adenosine A2A receptor subtype. [] It is widely used in pharmacological research to investigate the role of A2A receptors in various physiological and pathological processes. []
Relevance: While structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, ZM241385 is included due to its selective A2A receptor antagonist activity. It serves as an example of a non-xanthine-based compound capable of interacting with adenosine receptors with high potency and selectivity. []
Compound Description: ATL146e is a potent and selective agonist of the adenosine A2A receptor subtype. [] It exhibits greater than 50-fold higher potency than CGS21680 for binding to human A2A receptors. [] ATL146e effectively stimulates cyclic AMP production in human neutrophils, highlighting its agonist activity. []
Compound Description: ATL193 is a potent and selective agonist for the human A2A adenosine receptor. [] It exhibits significant potency for A2A receptor binding and effectively inhibits the oxidative burst of human neutrophils. [] The pharmacological activity of ATL193 is mediated through the cyclic AMP/PKA pathway. []
Relevance: While structurally distinct from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, ATL193 shares the core purine structure. The cyclohexyl ring in ATL193 is linked to the purine via a propynyl linker and further substituted with an acetate group, unlike the direct cyclohexyl attachment in the target compound. []
Compound Description: Compound 1, containing a chalcogenamide group, showed potential as a weight-loss agent in a study involving rats fed a high-fat diet. [] When administered after a six-week high-fat diet, Compound 1 led to a significant decrease in body weight in rats, suggesting its potential for treating diet-induced obesity. []
Relevance: Although Compound 1 has a distinct core structure from 2-[8-Hydrazino-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide, it is grouped due to its investigation as a potential therapeutic agent for metabolic disorders. This highlights the exploration of diverse chemical structures for addressing obesity and related conditions. []
Compound Description: Similar to Compound 1, Compound 2, featuring a chalcogenamide group, demonstrated potential weight-loss properties in a study involving rats on a high-fat diet. [] Administering Compound 2 after a high-fat diet resulted in a moderate reduction in body weight in rats, suggesting its potential for mitigating diet-induced obesity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.